Rhodionin

Vue d'ensemble

Description

La rhodionine est un glycoside de flavonoïde, plus précisément un herbacétine rhamnoside, que l'on trouve dans diverses espèces de la plante Rhodiola . Elle est connue pour ses diverses activités biologiques et ses applications thérapeutiques potentielles. La rhodionine a été identifiée dans les plantes médicinales tibétaines traditionnelles et est reconnue pour ses propriétés antioxydantes, anti-inflammatoires et adaptogènes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La rhodionine peut être extraite des espèces de Rhodiola en utilisant diverses méthodes. Une méthode efficace implique l'extraction en ligne assistée par ultrasons à base de liquide ionique et le piégeage en phase solide . Cette méthode utilise une solution de bromure de 1-éthyl-3-méthylimidazolium comme extractant, avec des conditions optimisées comprenant une puissance ultrasonique de 360 W, un temps d'extraction de 25 minutes et un débit d'extractant de 0,8 mL/min .

Méthodes de production industrielle : La production industrielle de la rhodionine implique généralement l'extraction de Rhodiola rosea en utilisant la chromatographie liquide haute performance couplée à la détection par matrice de diodes et à la spectrométrie de masse par ionisation par électronébulisation . Cette méthode assure une pureté et un rendement élevés de la rhodionine, ce qui la rend adaptée à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : La rhodionine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier sa structure et améliorer son activité biologique.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder la rhodionine.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés pour réduire la rhodionine.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxyde ou les amines en conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la rhodionine peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés dihydro.

4. Applications de la recherche scientifique

La rhodionine a un large éventail d'applications de recherche scientifique :

Médecine : Exploré pour son potentiel dans le traitement des infections et l'amélioration de la réponse immunitaire.

5. Mécanisme d'action

La rhodionine exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'elle inhibe l'activité de la sortase A, réduisant l'adhésion du Staphylococcus aureus au fibrinogène et diminuant la formation de biofilms . De plus, les propriétés antioxydantes de la rhodionine sont attribuées à sa capacité à piéger les radicaux libres et à réduire le stress oxydatif .

Applications De Recherche Scientifique

Chemistry

Rhodionin serves as a standard compound for quality evaluation and chemical differentiation among various Rhodiola species. Its consistent presence and quantifiable properties make it an essential tool in the analytical chemistry of herbal products .

Biological Research

This compound has been investigated for its inhibitory effects on sortase A (SrtA), a virulence factor in methicillin-resistant Staphylococcus aureus (MRSA). This inhibition is crucial as it diminishes the bacterium's ability to adhere to host tissues, thereby reducing its pathogenicity. Studies show that this compound effectively inhibits SrtA activity without adversely affecting bacterial growth, which highlights its potential as a therapeutic agent against MRSA infections .

Medical Applications

In the realm of medicine, this compound is explored for its potential to enhance immune responses and treat infections. Research indicates that it may improve survival rates in animal models of pneumonia by modulating immune responses . Furthermore, its antioxidant properties contribute to its therapeutic potential in managing stress-induced conditions and neurodegenerative diseases .

Industrial Uses

This compound is utilized in the pharmaceutical and health supplement industries due to its antioxidant and anti-inflammatory properties. Its application extends to the formulation of dietary supplements aimed at enhancing physical performance and reducing fatigue .

Nutraceutical Applications

The compound has been linked to various health benefits, including anti-aging effects, stress relief, and cognitive enhancement. Clinical trials have demonstrated that extracts containing this compound can alleviate fatigue and improve mental performance under stress .

Case Study 1: Quality Control in Rhodiola Species

A comprehensive study utilized HPLC/PDA/ESI/MS methods to quantify this compound across 38 batches of 14 Rhodiola species. The findings confirmed the presence of this compound in significant amounts, establishing it as a quality marker for herbal products derived from these plants .

Case Study 2: Antimicrobial Activity Against MRSA

Research focusing on this compound's interaction with SrtA revealed that it significantly reduces the virulence of MRSA by preventing biofilm formation. This study involved both in vitro assays and animal models, demonstrating this compound's potential as a novel antimicrobial agent .

Case Study 3: Cognitive Enhancement in Stressful Conditions

A double-blind clinical trial assessed the effects of Rhodiola rosea extracts containing this compound on cognitive performance in cadets subjected to stress. The results indicated a marked reduction in fatigue levels and improved cognitive function, suggesting that this compound may play a role in enhancing mental resilience during stressful situations .

Summary Table of Applications

Mécanisme D'action

Rhodionin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of sortase A, reducing the adhesion of Staphylococcus aureus to fibrinogen and decreasing biofilm formation . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparaison Avec Des Composés Similaires

La rhodionine est unique parmi les glycosides de flavonoïdes en raison de sa structure et de ses activités biologiques spécifiques. Des composés similaires comprennent :

Herbacétine : Un autre flavonoïde avec des propriétés antioxydantes.

Salidroside : Un glycoside de phényléthanoïde que l'on trouve dans les espèces de Rhodiola, connu pour ses effets adaptogènes.

Rosavine : Un glycoside de phénylpropanoïde aux propriétés anti-stress et anti-fatigue.

La rhodionine se distingue par ses puissantes activités anti-inflammatoires et antimicrobiennes, ce qui en fait un composé précieux pour diverses applications thérapeutiques.

Activité Biologique

Rhodionin, a compound found in various species of the Rhodiola genus, particularly Rhodiola rosea, has garnered attention for its potential biological activities. This article synthesizes research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Profile

This compound is a flavonoid compound identified in Rhodiola rosea, known for its diverse pharmacological properties. It is often extracted alongside other bioactive constituents, including salidroside and rosavins. The extraction efficiency of this compound is notably high when using ethanol-based solvents (70–90% ethanol) .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and enhance the body's oxidative stress defense mechanisms. For instance, an extract containing this compound showed notable radical scavenging activity against DPPH and hydroxyl radicals .

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 5.3 | Free radical scavenging |

| Salidroside | 5.9 | Reducing power, ROS inhibition |

| Rosavin | 6.0 | DPPH scavenging |

2. Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory mediators. In vitro studies indicate that it can suppress the expression of cyclooxygenase (COX) enzymes and reduce levels of inflammatory cytokines such as IL-6 and TNF-α in various cell lines . This suggests a potential application in treating inflammatory conditions.

3. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially enhancing cognitive functions and providing protection against neurodegenerative diseases. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and catecholamines, which are critical in mood regulation and cognitive performance .

Case Study: Neuroprotective Effects on Cognitive Function

A randomized controlled trial evaluated the effects of Rhodiola rosea extract (containing this compound) on cognitive performance among medical students under stress. Results indicated significant improvements in attention capacity and memory retention compared to placebo groups .

4. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits antibacterial activity against various pathogens, making it a candidate for further research in developing natural antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase, thereby reducing oxidative stress .

- Anti-inflammatory Pathways : It inhibits NF-κB signaling pathways, leading to decreased expression of inflammatory cytokines .

- Neurotransmitter Modulation : this compound influences the synthesis and release of neurotransmitters, which may contribute to its cognitive-enhancing effects .

Propriétés

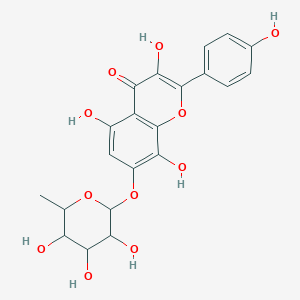

IUPAC Name |

3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-7-13(24)16(27)18(29)21(30-7)31-11-6-10(23)12-15(26)17(28)19(32-20(12)14(11)25)8-2-4-9(22)5-3-8/h2-7,13,16,18,21-25,27-29H,1H3/t7-,13-,16+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAXXTSXVCLEJK-JOEVVYSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85571-15-9 | |

| Record name | Rhodionin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85571-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodionin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085571159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-α-L-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODIONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889FQ29409 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.